molecular formula C26H26N2O6 B7789391 8'-[(4-ethylpiperazin-1-yl)methyl]-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

8'-[(4-ethylpiperazin-1-yl)methyl]-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B7789391
M. Wt: 462.5 g/mol
InChI Key: HMMOLERIPRANRY-UHFFFAOYSA-N
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Description

8'-[(4-Ethylpiperazin-1-yl)methyl]-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione is a bichromene-dione derivative featuring a coumarin dimeric backbone. Its structure includes a 4-ethylpiperazine moiety linked via a methylene bridge at the 8'-position, a hydroxyl group at 7', and a methoxy group at 8 . This compound’s unique substitution pattern distinguishes it from related analogs, warranting a detailed comparison.

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6/c1-3-27-9-11-28(12-10-27)15-20-21(29)8-7-17-18(14-23(30)33-25(17)20)19-13-16-5-4-6-22(32-2)24(16)34-26(19)31/h4-8,13-14,29H,3,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMOLERIPRANRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=C(C(=CC=C5)OC)OC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s core consists of two chromen-2-one units linked at positions 3 and 4'. Key substituents include:

  • 7'-Hydroxy group : Common in bioactive coumarins, contributing to hydrogen bonding.
  • 8-Methoxy group : Enhances metabolic stability compared to hydroxyl groups.
  • 8'-(4-Ethylpiperazin-1-yl)methyl : A polar, nitrogen-rich substituent influencing solubility and receptor interactions.
Table 1: Substituent Comparison of Bichromene-Dione Derivatives
Compound Name Substituents at Key Positions Molecular Weight Key References
Target Compound 7'-OH, 8-OCH₃, 8'-(4-ethylpiperazinyl) 465.44*
6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl (Compound 2) 7'-OH, 8'-CH₃, 6'-(dimethylamino) 379.36
7′-Ethoxy-2H,2′H-3,4′-bichromene-2,2′-dione 7′-OCH₂CH₃, no piperazine 334.33
7′-Hydroxy-8′-[(3-methylpiperidin-1-yl)methyl] (STK991681) 7'-OH, 8'-(3-methylpiperidinyl) 417.46
8'-{[Butyl(methyl)amino]methyl}-7'-hydroxy (CHEMENU) 7'-OH, 8'-(butyl(methyl)amino) 423.44*
8'-((Ethyl(pyridin-4-ylmethyl)amino)methyl) (Axon 2474) 7'-OH, 8'-(ethyl-pyridinylmethyl) 483.49*

*Calculated based on molecular formulas.

Structure-Activity Relationships (SAR)

  • Piperazine vs.
  • Methoxy vs. Hydroxy : The 8-methoxy group in the target compound reduces oxidative metabolism compared to 7′-hydroxy analogs, improving plasma stability .
  • Bulkier Substituents: CHEMENU’s butyl(methyl)amino group increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .

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